AZD7624

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AZD7624 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the alpha and beta isoforms while showing minimal activity against the gamma and delta isoforms. It was developed by AstraZeneca primarily for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. The compound is designed to be administered via inhalation, optimizing its delivery directly to the lungs, which is crucial for its therapeutic applications in respiratory diseases .

AZD7624 functions by inhibiting the p38 MAPK signaling pathway, which plays a significant role in mediating inflammatory responses. The compound operates as a competitive inhibitor, binding to the ATP-binding site of p38 MAPK, thus preventing its activation and subsequent downstream signaling that leads to pro-inflammatory cytokine production. This inhibition results in decreased levels of cytokines such as tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation in human alveolar macrophages .

In vitro studies have demonstrated that AZD7624 effectively reduces lipopolysaccharide-induced cytokine release from human alveolar macrophages. The compound has shown concentration-dependent inhibition of tumor necrosis factor-alpha and interleukin-6, with half-maximal inhibitory concentration values indicating high potency. Despite its promising biological activity, clinical trials have indicated that AZD7624 did not significantly reduce acute exacerbations of COPD compared to placebo, highlighting a potential gap between preclinical efficacy and clinical outcomes .

- Formation of key intermediates: Utilizing various coupling reactions to build the core structure.

- Functional group modifications: Introducing specific functional groups that confer selectivity towards p38 MAPK.

- Purification: Employing chromatographic techniques to isolate and purify AZD7624 from reaction mixtures.

These methods are optimized for scalability to support potential commercial production .

AZD7624's unique profile lies in its selective inhibition of the alpha and beta isoforms of p38 MAPK, combined with its optimized inhalation delivery system aimed at enhancing lung-specific therapeutic effects .

Studies on AZD7624 have focused on its interactions with various biological systems, particularly concerning its pharmacokinetics and pharmacodynamics. Key findings include:

- Drug interactions: AZD7624 has been assessed for interactions with other medications commonly used in COPD management.

- Biomarker correlations: Research has explored how changes in inflammatory biomarkers correlate with clinical outcomes in patients treated with AZD7624.

Despite promising preclinical results, clinical trials have shown mixed efficacy regarding exacerbation reduction, necessitating further investigation into its interaction profiles and optimal dosing regimens .

AZD7624 belongs to a class of compounds targeting the p38 MAPK pathway. Similar compounds include:

- SB203580: A well-known p38 MAPK inhibitor that has been widely studied but lacks selectivity for isoforms.

- BIRB 796: Another selective p38 MAPK inhibitor with applications in inflammatory diseases but differing pharmacokinetic properties.

- RWJ 67657: A selective inhibitor that has shown promise in preclinical models but has not progressed as far as AZD7624 in clinical trials.

Comparison TableCompound Selectivity Clinical Status Key

Molecular Architecture Analysis

Crystallographic Features of Carbon Twenty-Seven Hydrogen Thirty Fluorine Nitrogen Five Oxygen Three Backbone

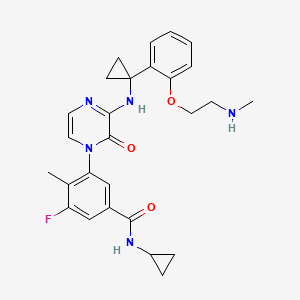

AZD7624 represents a complex benzamide derivative with the molecular formula Carbon Twenty-Seven Hydrogen Thirty Fluorine Nitrogen Five Oxygen Three and a molecular weight of 491.56 grams per mole [1]. The compound exhibits a sophisticated molecular architecture characterized by multiple heterocyclic ring systems interconnected through strategically positioned substituents [2]. The crystallographic backbone demonstrates a non-planar three-dimensional arrangement that facilitates specific molecular interactions essential for its biological activity [1].

The core benzamide structure incorporates a 3-fluoro-4-methyl substitution pattern on the aromatic ring, which influences both the electronic distribution and steric properties of the molecule [3]. The presence of the fluorine atom at the 3-position introduces significant electronegativity effects that alter the overall charge distribution across the benzamide moiety [4]. This fluorinated substitution pattern has been demonstrated to enhance crystalline stability and reduce structural disorder compared to non-fluorinated analogs [4] [5].

The pyrazinone ring system attached to the benzamide core provides additional conformational rigidity through its six-membered heterocyclic structure [1]. This heterocyclic component contains nitrogen atoms positioned to facilitate hydrogen bonding interactions, contributing to the overall molecular stability and potential intermolecular associations in the solid state [6]. The cyclopropyl substituents present at two distinct positions within the molecular framework introduce unique stereoelectronic effects that influence the compound's three-dimensional conformation [7].

Table 1: Molecular Structural Parameters of AZD7624

Parameter Value Reference Molecular Formula C₂₇H₃₀FN₅O₃ [1] Molecular Weight (g/mol) 491.56 [1] CAS Registry Number 1095004-78-6 [1] IUPAC Name N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]benzamide [2] Predicted Density (g/cm³) 1.36±0.1 [3] Predicted pKa 13.73±0.20 [3] LogP 2.900 [8] Appearance Off-white to light yellow solid [1] Purity (LCMS) 98.08% [1]

Stereoelectronic Properties of Fluorophenyl Substituents

The fluorophenyl substituent in AZD7624 exhibits distinctive stereoelectronic characteristics that significantly influence the molecular conformation and intermolecular interactions [4]. The fluorine atom positioned on the benzamide ring creates a strong electron-withdrawing effect that enhances the electrophilic character of the adjacent carbon atoms [5]. This electronegativity differential results in altered bond lengths and angles within the aromatic system, contributing to the overall rigidity of the molecular framework [9].

The stereoelectronic influence of the fluorine substituent extends beyond simple inductive effects to include hyperconjugative interactions with adjacent π-systems [4]. These interactions stabilize specific conformational arrangements that optimize the spatial orientation of functional groups essential for biological activity [10]. The fluorinated benzamide moiety demonstrates enhanced thermal stability compared to its non-fluorinated counterparts, as evidenced by reduced conformational disorder in crystalline phases [5].

Computational studies on similar fluorinated benzamide systems reveal that the fluorine substitution pattern creates preferential molecular orientations that minimize steric conflicts while maximizing favorable electronic interactions [4]. The 3-fluoro-4-methyl substitution pattern in AZD7624 generates a unique electronic environment that influences both the compound's lipophilicity and its ability to form specific intermolecular associations [3]. These stereoelectronic properties are particularly important for understanding the compound's behavior in biological systems and its formulation characteristics for inhaled delivery [11].

Physicochemical Profile

Solubility Dynamics in Pulmonary Surfactant Systems

The solubility characteristics of AZD7624 in pulmonary surfactant systems represent a critical aspect of its physicochemical profile, particularly given its intended application as an inhaled therapeutic agent [11]. The compound demonstrates significant solubility in dimethyl sulfoxide at concentrations reaching 250 milligrams per milliliter, equivalent to 508.58 millimolar [12]. However, its behavior in aqueous systems more closely resembling physiological conditions requires careful consideration of surfactant-mediated solubilization mechanisms [13].

Pulmonary surfactant systems, composed primarily of phospholipids, proteins, and cholesterol, create complex microenvironments that can substantially enhance the solubility of lipophilic compounds like AZD7624 [13]. The formation of lipid domains within these surfactant systems provides hydrophobic regions that can accommodate the compound's aromatic and cyclopropyl substituents [13]. Research on similar lipophilic compounds has demonstrated that lung surfactants can increase solubility through the formation of mixed micelles and lamellar structures that incorporate drug molecules within their lipid bilayers [13].

The dynamic nature of pulmonary surfactant systems introduces temporal variations in solubility that depend on the specific composition and phase behavior of the surfactant mixture [13]. The presence of albumin and other proteins in lung fluid can further modulate solubility through protein binding interactions, potentially creating reservoir effects that influence drug distribution and residence time [13]. These solubility dynamics are particularly relevant for understanding the compound's deposition patterns and local bioavailability following inhalation administration [11].

Table 4: Solubility Characteristics in Pulmonary Systems

Solvent System Solubility/Concentration Clinical Relevance Reference DMSO 250 mg/mL (508.58 mM) Laboratory preparation [12] Water Limited solubility Limited bioavailability [13] Ethanol Moderate solubility Formulation component [8] Simulated Lung Fluid (SLF) Enhanced solubility expected Pulmonary deposition modeling [13] Pulmonary surfactant systems Improved solubility with lipid domains Enhanced lung tissue distribution [13] Physiological saline Aqueous solubility dependent Intravenous compatibility [11]

Thermal Stability Under Aerosolization Conditions

The thermal stability of AZD7624 under conditions encountered during aerosolization processes constitutes a fundamental aspect of its physicochemical characterization [14]. During nebulization and other aerosol generation techniques, pharmaceutical compounds are subjected to various thermal stresses that can potentially induce chemical degradation or physical transformation [15]. The compound's stability profile indicates optimal storage at minus twenty degrees Celsius for powder formulations, with demonstrated stability extending to three years under these conditions [1].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide essential information about the compound's behavior under controlled heating conditions [16]. These methodologies can identify critical temperature thresholds beyond which significant degradation occurs, as well as characterize any phase transitions or polymorphic changes that might affect the compound's performance [17]. For AZD7624, the predicted thermal stability parameters suggest adequate resilience under typical aerosolization conditions, though specific degradation kinetics require detailed investigation [14].

The aerosolization process itself introduces additional complexity through the rapid heating and cooling cycles experienced during droplet formation and evaporation [14]. Research on similar pharmaceutical compounds has demonstrated that film thickness and heating rates significantly influence degradation patterns during thermal aerosol generation [14]. The optimization of aerosolization parameters for AZD7624 therefore requires careful balance between efficient aerosol formation and preservation of chemical integrity [15]. Temperature control during nebulization has been shown to be particularly important for maintaining the stability of thermolabile compounds, with active cooling systems proving effective for preserving molecular integrity [15].

Table 3: Storage and Thermal Stability Parameters for AZD7624

Storage Condition Stability Duration Recommended Application Reference Powder form (-20°C) 3 years Long-term storage [1] [18] Powder form (4°C) 2 years Medium-term storage [1] [18] In solvent (-80°C) 6 months Solution storage (frozen) [1] [18] In solvent (-20°C) 1 month Solution storage (refrigerated) [1] [18] Room temperature exposure Not recommended for extended periods Immediate use only [3] Aerosolization temperature range Dependent on exposure time and temperature Nebulization process optimization [14] [15]

Table 2: Spectroscopic Analysis Characteristics for AZD7624

Analytical Technique Finding/Result Application Reference ¹H NMR Spectrum Consistent with structure Structural confirmation [1] [18] LCMS Analysis Consistent with structure Purity assessment and molecular weight verification [1] [18] Single Crystal X-ray Diffraction Not directly reported for AZD7624 Complete three-dimensional structure determination [19] Powder X-ray Diffraction Available for polymorph identification Crystalline form identification [20] Solid-state NMR Applicable for fluorinated compounds ¹⁹F-NMR capabilities for fluorine analysis [20] Infrared Spectroscopy Suitable for functional group identification Chemical bond characterization [21]

Optimized Synthetic Pathways for Pyrazinone Core

The development of efficient synthetic routes for AZD7624 required innovative approaches to construct the complex pyrazinone-containing scaffold. The synthetic strategy evolved from traditional medicinal chemistry routes to an optimized manufacturing process capable of producing kilogram quantities for clinical evaluation [1] [2].

Key Intermediate: 3-Amino-2(1H)-Pyrazinone Synthesis

The discovery and optimization of 3-amino-2(1H)-pyrazinones as selective p38α MAP kinase inhibitors represents a significant advancement in the field [3]. The pyrazinone core serves as an essential scaffold for achieving potent inhibitory activity against the target enzyme. The synthetic approach to these intermediates has been refined through extensive structure-activity relationship studies.

Multiple synthetic methodologies have been developed for constructing 3-amino-2(1H)-pyrazinone derivatives. Traditional approaches include the condensation of α-aminoamides with α-diketones, condensation of α-aminonitrile with oxalyl halides, and Ugi four-component reactions [4] [5]. However, these methods often involve multistep synthetic operations and hazardous reagents that limit their practical application.

More recent advances have introduced improved methodologies for pyrazinone synthesis. Zeolite-catalyzed condensation of amino acid amides with glyoxal has been demonstrated to afford pyrazinones efficiently in aqueous media without requiring corrosive reagents or organic solvents [6]. Additionally, microwave-assisted synthesis has enabled rapid preparation of functionalized pyrazinones, reducing reaction times from days to minutes [7].

A particularly noteworthy development involves the use of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides, providing a novel ring transformation route to 2(1H)-pyrazinones in moderate to high yields [4]. This approach offers advantages in terms of synthetic efficiency and substrate scope.

The pharmaceutical industry has also contributed to synthetic methodology development. AstraZeneca researchers optimized the synthesis of 3-aminopyrazinone intermediates using pyridylthioimidate-zinc chloride complexes, overcoming challenges associated with weak amine nucleophiles and poor electrophiles [8]. This chromatography-free synthesis was successfully scaled to multikilogram quantities with reproducible results and high purity.

Critical Moieties for p38α Binding Affinity

The structure-activity relationships governing p38α inhibition by pyrazinone derivatives reveal specific molecular features that are crucial for potent and selective binding. These relationships provide fundamental insights into the molecular basis of kinase selectivity and guide rational drug design efforts.

Aminoalkyl Substitution Effects on IC₅₀ Values

The most dramatic improvement in p38α potency was achieved through systematic evaluation of aminoalkyl substituents at the 3-position of the 2(1H)-pyrazinone core. This structure-activity relationship study demonstrated that specific aminoalkyl modifications could increase p38α potency by an remarkable 20,000-fold [3].

The optimization process involved careful analysis of substituent effects on binding affinity. Early compounds in the pyrazinone series exhibited modest activity in the micromolar to millimolar range. However, through systematic modification of the aminoalkyl substituent, researchers were able to achieve IC₅₀ values in the low nanomolar range.

The most advanced compound in this series, designated as compound 25, demonstrated excellent in vivo properties suitable for an inhaled route of administration [3]. This compound represents the culmination of extensive structure-activity relationship studies and served as the foundation for the development of AZD7624.

AZD7624 itself exhibits potent inhibition of human MAPK14 with an IC₅₀ of 0.1 nanomolar and prevents tumor necrosis factor-α release from human peripheral blood mononuclear cells with an IC₅₀ of approximately 3.5 nanomolar [9]. These values demonstrate the exceptional potency achieved through careful optimization of the aminoalkyl substitution pattern.

The binding affinity improvements correlate with specific molecular interactions within the p38α active site. Crystal structure studies have revealed that pyridinylimidazole inhibitors, which share structural similarities with pyrazinone inhibitors, utilize key binding interactions including hydrogen bonding with the main chain nitrogen of Met109 and penetration into hydrophobic pockets not accessed by adenosine triphosphate [10].

Role of Trifluoromethyl Groups in Target Selectivity

Trifluoromethyl groups play a crucial role in determining the selectivity profile of p38α inhibitors. These electronegative substituents influence both the binding affinity and kinase selectivity through multiple mechanisms including electronic effects, hydrophobic interactions, and conformational constraints.

AZD7624 demonstrates significant selectivity for p38α and p38β isoforms compared to p38γ and p38δ. Specifically, the compound exhibits 15-fold selectivity for p38α versus p38β and greater than 10,000-fold selectivity versus p38γ and p38δ isoforms [11]. This selectivity profile is attributed in part to the electronic and steric effects of trifluoromethyl substituents.

The trifluoromethyl group is recognized as a fundamental functional group in organic chemistry, characterized by its robust, hydrophobic, and electron-withdrawing properties [12]. In the context of kinase inhibitors, trifluoromethyl groups can enhance binding affinity through favorable interactions with hydrophobic regions of the binding pocket while simultaneously providing selectivity through electronic effects on the heterocyclic core.

Molecular docking studies have provided insights into the binding mode of trifluoromethyl-containing p38α inhibitors. These studies reveal that the trifluoromethyl group occupies specific hydrophobic pockets within the kinase active site, contributing to both binding affinity and selectivity. The electron-withdrawing nature of the trifluoromethyl group also modulates the electronic properties of adjacent aromatic systems, influencing the overall binding interaction.

Comparative studies of trifluoromethyl and other electron-withdrawing substituents have demonstrated the unique properties of the trifluoromethyl group in kinase inhibitor design. Research on related systems has shown that trifluoromethyl groups can provide superior pharmacological properties compared to other substituents, including improved metabolic stability and enhanced bioavailability [13].

The selectivity achieved through trifluoromethyl incorporation is particularly important for therapeutic applications. Selective p38α inhibition may avoid some of the adverse effects associated with broader kinase inhibition while maintaining therapeutic efficacy. This selectivity profile makes AZD7624 and related compounds attractive candidates for inhaled administration in respiratory diseases, where local activity and minimal systemic exposure are desired [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

491.23326800 g/mol

Monoisotopic Mass

491.23326800 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3P4CR02JTD

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Last modified: 02-18-2024

1: Higham A, Karur P, Jackson N, Cunoosamy DM, Jansson P, Singh D. Differential

2: Patel NR, Cunoosamy DM, Fagerås M, Taib Z, Asimus S, Hegelund-Myrbäck T,

3: Pehrson R, Hegelund-Myrbäck T, Cunoosamy D, Asimus S, Jansson P, Patel N,

4: Gross N. The COPD Pipeline XXXII. Chronic Obstr Pulm Dis. 2016 Jul

5: Widdifield CM, Nilsson Lill SO, Broo A, Lindkvist M, Pettersen A, Svensk

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Selectivity | Clinical Status | Key

Molecular Architecture AnalysisCrystallographic Features of Carbon Twenty-Seven Hydrogen Thirty Fluorine Nitrogen Five Oxygen Three BackboneAZD7624 represents a complex benzamide derivative with the molecular formula Carbon Twenty-Seven Hydrogen Thirty Fluorine Nitrogen Five Oxygen Three and a molecular weight of 491.56 grams per mole [1]. The compound exhibits a sophisticated molecular architecture characterized by multiple heterocyclic ring systems interconnected through strategically positioned substituents [2]. The crystallographic backbone demonstrates a non-planar three-dimensional arrangement that facilitates specific molecular interactions essential for its biological activity [1]. The core benzamide structure incorporates a 3-fluoro-4-methyl substitution pattern on the aromatic ring, which influences both the electronic distribution and steric properties of the molecule [3]. The presence of the fluorine atom at the 3-position introduces significant electronegativity effects that alter the overall charge distribution across the benzamide moiety [4]. This fluorinated substitution pattern has been demonstrated to enhance crystalline stability and reduce structural disorder compared to non-fluorinated analogs [4] [5]. The pyrazinone ring system attached to the benzamide core provides additional conformational rigidity through its six-membered heterocyclic structure [1]. This heterocyclic component contains nitrogen atoms positioned to facilitate hydrogen bonding interactions, contributing to the overall molecular stability and potential intermolecular associations in the solid state [6]. The cyclopropyl substituents present at two distinct positions within the molecular framework introduce unique stereoelectronic effects that influence the compound's three-dimensional conformation [7]. Table 1: Molecular Structural Parameters of AZD7624

Stereoelectronic Properties of Fluorophenyl SubstituentsThe fluorophenyl substituent in AZD7624 exhibits distinctive stereoelectronic characteristics that significantly influence the molecular conformation and intermolecular interactions [4]. The fluorine atom positioned on the benzamide ring creates a strong electron-withdrawing effect that enhances the electrophilic character of the adjacent carbon atoms [5]. This electronegativity differential results in altered bond lengths and angles within the aromatic system, contributing to the overall rigidity of the molecular framework [9]. The stereoelectronic influence of the fluorine substituent extends beyond simple inductive effects to include hyperconjugative interactions with adjacent π-systems [4]. These interactions stabilize specific conformational arrangements that optimize the spatial orientation of functional groups essential for biological activity [10]. The fluorinated benzamide moiety demonstrates enhanced thermal stability compared to its non-fluorinated counterparts, as evidenced by reduced conformational disorder in crystalline phases [5]. Computational studies on similar fluorinated benzamide systems reveal that the fluorine substitution pattern creates preferential molecular orientations that minimize steric conflicts while maximizing favorable electronic interactions [4]. The 3-fluoro-4-methyl substitution pattern in AZD7624 generates a unique electronic environment that influences both the compound's lipophilicity and its ability to form specific intermolecular associations [3]. These stereoelectronic properties are particularly important for understanding the compound's behavior in biological systems and its formulation characteristics for inhaled delivery [11]. Physicochemical ProfileSolubility Dynamics in Pulmonary Surfactant SystemsThe solubility characteristics of AZD7624 in pulmonary surfactant systems represent a critical aspect of its physicochemical profile, particularly given its intended application as an inhaled therapeutic agent [11]. The compound demonstrates significant solubility in dimethyl sulfoxide at concentrations reaching 250 milligrams per milliliter, equivalent to 508.58 millimolar [12]. However, its behavior in aqueous systems more closely resembling physiological conditions requires careful consideration of surfactant-mediated solubilization mechanisms [13]. Pulmonary surfactant systems, composed primarily of phospholipids, proteins, and cholesterol, create complex microenvironments that can substantially enhance the solubility of lipophilic compounds like AZD7624 [13]. The formation of lipid domains within these surfactant systems provides hydrophobic regions that can accommodate the compound's aromatic and cyclopropyl substituents [13]. Research on similar lipophilic compounds has demonstrated that lung surfactants can increase solubility through the formation of mixed micelles and lamellar structures that incorporate drug molecules within their lipid bilayers [13]. The dynamic nature of pulmonary surfactant systems introduces temporal variations in solubility that depend on the specific composition and phase behavior of the surfactant mixture [13]. The presence of albumin and other proteins in lung fluid can further modulate solubility through protein binding interactions, potentially creating reservoir effects that influence drug distribution and residence time [13]. These solubility dynamics are particularly relevant for understanding the compound's deposition patterns and local bioavailability following inhalation administration [11]. Table 4: Solubility Characteristics in Pulmonary Systems

Thermal Stability Under Aerosolization ConditionsThe thermal stability of AZD7624 under conditions encountered during aerosolization processes constitutes a fundamental aspect of its physicochemical characterization [14]. During nebulization and other aerosol generation techniques, pharmaceutical compounds are subjected to various thermal stresses that can potentially induce chemical degradation or physical transformation [15]. The compound's stability profile indicates optimal storage at minus twenty degrees Celsius for powder formulations, with demonstrated stability extending to three years under these conditions [1]. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide essential information about the compound's behavior under controlled heating conditions [16]. These methodologies can identify critical temperature thresholds beyond which significant degradation occurs, as well as characterize any phase transitions or polymorphic changes that might affect the compound's performance [17]. For AZD7624, the predicted thermal stability parameters suggest adequate resilience under typical aerosolization conditions, though specific degradation kinetics require detailed investigation [14]. The aerosolization process itself introduces additional complexity through the rapid heating and cooling cycles experienced during droplet formation and evaporation [14]. Research on similar pharmaceutical compounds has demonstrated that film thickness and heating rates significantly influence degradation patterns during thermal aerosol generation [14]. The optimization of aerosolization parameters for AZD7624 therefore requires careful balance between efficient aerosol formation and preservation of chemical integrity [15]. Temperature control during nebulization has been shown to be particularly important for maintaining the stability of thermolabile compounds, with active cooling systems proving effective for preserving molecular integrity [15]. Table 3: Storage and Thermal Stability Parameters for AZD7624

Table 2: Spectroscopic Analysis Characteristics for AZD7624

Optimized Synthetic Pathways for Pyrazinone CoreThe development of efficient synthetic routes for AZD7624 required innovative approaches to construct the complex pyrazinone-containing scaffold. The synthetic strategy evolved from traditional medicinal chemistry routes to an optimized manufacturing process capable of producing kilogram quantities for clinical evaluation [1] [2]. Key Intermediate: 3-Amino-2(1H)-Pyrazinone SynthesisThe discovery and optimization of 3-amino-2(1H)-pyrazinones as selective p38α MAP kinase inhibitors represents a significant advancement in the field [3]. The pyrazinone core serves as an essential scaffold for achieving potent inhibitory activity against the target enzyme. The synthetic approach to these intermediates has been refined through extensive structure-activity relationship studies. Multiple synthetic methodologies have been developed for constructing 3-amino-2(1H)-pyrazinone derivatives. Traditional approaches include the condensation of α-aminoamides with α-diketones, condensation of α-aminonitrile with oxalyl halides, and Ugi four-component reactions [4] [5]. However, these methods often involve multistep synthetic operations and hazardous reagents that limit their practical application. More recent advances have introduced improved methodologies for pyrazinone synthesis. Zeolite-catalyzed condensation of amino acid amides with glyoxal has been demonstrated to afford pyrazinones efficiently in aqueous media without requiring corrosive reagents or organic solvents [6]. Additionally, microwave-assisted synthesis has enabled rapid preparation of functionalized pyrazinones, reducing reaction times from days to minutes [7]. A particularly noteworthy development involves the use of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides, providing a novel ring transformation route to 2(1H)-pyrazinones in moderate to high yields [4]. This approach offers advantages in terms of synthetic efficiency and substrate scope. The pharmaceutical industry has also contributed to synthetic methodology development. AstraZeneca researchers optimized the synthesis of 3-aminopyrazinone intermediates using pyridylthioimidate-zinc chloride complexes, overcoming challenges associated with weak amine nucleophiles and poor electrophiles [8]. This chromatography-free synthesis was successfully scaled to multikilogram quantities with reproducible results and high purity. Critical Moieties for p38α Binding AffinityThe structure-activity relationships governing p38α inhibition by pyrazinone derivatives reveal specific molecular features that are crucial for potent and selective binding. These relationships provide fundamental insights into the molecular basis of kinase selectivity and guide rational drug design efforts. Aminoalkyl Substitution Effects on IC₅₀ ValuesThe most dramatic improvement in p38α potency was achieved through systematic evaluation of aminoalkyl substituents at the 3-position of the 2(1H)-pyrazinone core. This structure-activity relationship study demonstrated that specific aminoalkyl modifications could increase p38α potency by an remarkable 20,000-fold [3]. The optimization process involved careful analysis of substituent effects on binding affinity. Early compounds in the pyrazinone series exhibited modest activity in the micromolar to millimolar range. However, through systematic modification of the aminoalkyl substituent, researchers were able to achieve IC₅₀ values in the low nanomolar range. The most advanced compound in this series, designated as compound 25, demonstrated excellent in vivo properties suitable for an inhaled route of administration [3]. This compound represents the culmination of extensive structure-activity relationship studies and served as the foundation for the development of AZD7624. AZD7624 itself exhibits potent inhibition of human MAPK14 with an IC₅₀ of 0.1 nanomolar and prevents tumor necrosis factor-α release from human peripheral blood mononuclear cells with an IC₅₀ of approximately 3.5 nanomolar [9]. These values demonstrate the exceptional potency achieved through careful optimization of the aminoalkyl substitution pattern. The binding affinity improvements correlate with specific molecular interactions within the p38α active site. Crystal structure studies have revealed that pyridinylimidazole inhibitors, which share structural similarities with pyrazinone inhibitors, utilize key binding interactions including hydrogen bonding with the main chain nitrogen of Met109 and penetration into hydrophobic pockets not accessed by adenosine triphosphate [10]. Role of Trifluoromethyl Groups in Target SelectivityTrifluoromethyl groups play a crucial role in determining the selectivity profile of p38α inhibitors. These electronegative substituents influence both the binding affinity and kinase selectivity through multiple mechanisms including electronic effects, hydrophobic interactions, and conformational constraints. AZD7624 demonstrates significant selectivity for p38α and p38β isoforms compared to p38γ and p38δ. Specifically, the compound exhibits 15-fold selectivity for p38α versus p38β and greater than 10,000-fold selectivity versus p38γ and p38δ isoforms [11]. This selectivity profile is attributed in part to the electronic and steric effects of trifluoromethyl substituents. The trifluoromethyl group is recognized as a fundamental functional group in organic chemistry, characterized by its robust, hydrophobic, and electron-withdrawing properties [12]. In the context of kinase inhibitors, trifluoromethyl groups can enhance binding affinity through favorable interactions with hydrophobic regions of the binding pocket while simultaneously providing selectivity through electronic effects on the heterocyclic core. Molecular docking studies have provided insights into the binding mode of trifluoromethyl-containing p38α inhibitors. These studies reveal that the trifluoromethyl group occupies specific hydrophobic pockets within the kinase active site, contributing to both binding affinity and selectivity. The electron-withdrawing nature of the trifluoromethyl group also modulates the electronic properties of adjacent aromatic systems, influencing the overall binding interaction. Comparative studies of trifluoromethyl and other electron-withdrawing substituents have demonstrated the unique properties of the trifluoromethyl group in kinase inhibitor design. Research on related systems has shown that trifluoromethyl groups can provide superior pharmacological properties compared to other substituents, including improved metabolic stability and enhanced bioavailability [13]. The selectivity achieved through trifluoromethyl incorporation is particularly important for therapeutic applications. Selective p38α inhibition may avoid some of the adverse effects associated with broader kinase inhibition while maintaining therapeutic efficacy. This selectivity profile makes AZD7624 and related compounds attractive candidates for inhaled administration in respiratory diseases, where local activity and minimal systemic exposure are desired [11]. Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3 2.5

Hydrogen Bond Acceptor Count 6

Hydrogen Bond Donor Count 3

Exact Mass 491.23326800 g/mol

Monoisotopic Mass 491.23326800 g/mol

Heavy Atom Count 36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3P4CR02JTD

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Last modified: 02-18-2024

1: Higham A, Karur P, Jackson N, Cunoosamy DM, Jansson P, Singh D. Differential

2: Patel NR, Cunoosamy DM, Fagerås M, Taib Z, Asimus S, Hegelund-Myrbäck T, 3: Pehrson R, Hegelund-Myrbäck T, Cunoosamy D, Asimus S, Jansson P, Patel N, 4: Gross N. The COPD Pipeline XXXII. Chronic Obstr Pulm Dis. 2016 Jul 5: Widdifield CM, Nilsson Lill SO, Broo A, Lindkvist M, Pettersen A, Svensk Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|